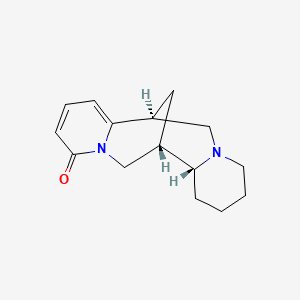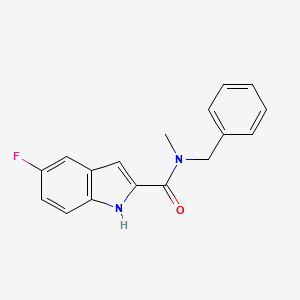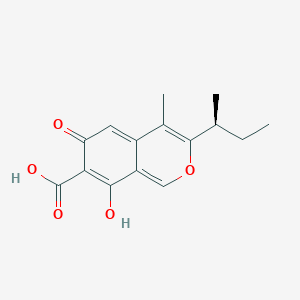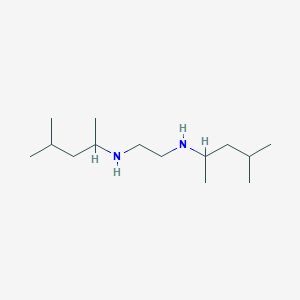
1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)-: is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two amino groups attached to a central ethane backbone, with each amino group further substituted by a 1,3-dimethylbutyl group. The compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- typically involves the reaction of ethylenediamine with 1,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino groups of ethylenediamine attack the carbon atoms of the 1,3-dimethylbutyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- can be achieved through continuous flow processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Simpler amines.
Substitution: Substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of polymers and resins, where it acts as a curing agent or cross-linker.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- involves its ability to form stable complexes with metal ions. The amino groups of the compound can coordinate with metal ions, forming chelates that are stable and soluble. This property is particularly useful in applications such as drug delivery, where the compound can help transport metal-based drugs to specific targets in the body.
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Another ethylenediamine derivative with different substituents.
N,N’-Dimethyl-1,2-ethanediamine: A simpler derivative with methyl groups instead of 1,3-dimethylbutyl groups.
Comparison: 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- is unique due to the presence of bulky 1,3-dimethylbutyl groups, which can influence its reactivity and steric properties. This makes it distinct from other ethylenediamine derivatives, which may have smaller or less bulky substituents.
Eigenschaften
CAS-Nummer |
3964-15-6 |
|---|---|
Molekularformel |
C14H32N2 |
Molekulargewicht |
228.42 g/mol |
IUPAC-Name |
N,N'-bis(4-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-11(2)9-13(5)15-7-8-16-14(6)10-12(3)4/h11-16H,7-10H2,1-6H3 |
InChI-Schlüssel |
LCKHBYOSKOUPOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)NCCNC(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)

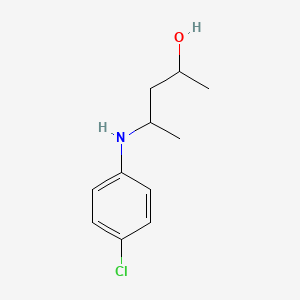
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)



![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
